molecular formula C20H17F3O3S2 B1602557 (4-Methylphenyl)diphenylsulfonium triflate CAS No. 81416-37-7

(4-Methylphenyl)diphenylsulfonium triflate

Cat. No. B1602557
CAS RN: 81416-37-7
M. Wt: 426.5 g/mol
InChI Key: AWOATHYNVXCSGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06111143

Procedure details

Both 1 g of phenyl sulfoxide and 0.51 g of toluene dissolved in 50 mL dichloromethane was stirred and then, 1.48 g of triflic anhydride was slowly added to the mixture. The reacting mixture was stirred at the same temperature for 30 minutes, and the reaction temperature was slowly increased up to room temperature. Then, the reacting mixture was washed with distilled water. After the complete removal of organic solvent contained in the washed organic layer under vacuum drying, an oil phase with larger viscosity was obtained. The oil phase, so formed, was completely dissolved in dichloromethane and with a slow addition of ether, a white precipitate was obtained. The precipitate was filtered, and dried by vaccum oven to obtain 2.01 g of diphenyl(4-methyl phenyl)sulfonium triflate (yield: 94%) in a white solid. The formula was shown in the table 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[S:22]([O:29]S(C(F)(F)F)(=O)=O)([C:25]([F:28])([F:27])[F:26])(=[O:24])=[O:23]>ClCCl.CCOCC>[O-:29][S:22]([C:25]([F:28])([F:27])[F:26])(=[O:24])=[O:23].[C:9]1([S+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:18]2[CH:19]=[CH:20][C:15]([CH3:21])=[CH:16][CH:17]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
0.51 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reacting mixture was stirred at the same temperature for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
Then, the reacting mixture was washed with distilled water
CUSTOM
Type
CUSTOM
Details
After the complete removal of organic solvent
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
an oil phase with larger viscosity was obtained
CUSTOM
Type
CUSTOM
Details
The oil phase, so formed
CUSTOM
Type
CUSTOM
Details
a white precipitate was obtained
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried by vaccum oven

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[S+](C1=CC=C(C=C1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.